molecular formula C18H13BrF2N2O B2701879 N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide CAS No. 1445122-74-6

N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide

Cat. No. B2701879
M. Wt: 391.216
InChI Key: HXNUJUOBNNISDP-UHFFFAOYSA-N
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Description

This compound is a cyclopropane derivative, which means it contains a three-membered carbon ring. It also contains a cyano group (-CN), a carboxamide group (-CONH2), a 3-bromophenyl group, and a 2,3-difluorophenyl group. These functional groups could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopropane ring, possibly through a Simmons-Smith reaction or another method of cyclopropanation . The bromophenyl, difluorophenyl, and cyano groups could be introduced through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the cyclopropane ring, which is known for its angle strain due to its 60-degree bond angles, much smaller than the 109.5 degrees that is typical in sp3 hybridized carbon atoms . The presence of the bromine, nitrogen, and fluorine atoms could also introduce regions of polarity in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic carbon in the cyano group, the nucleophilic amine in the carboxamide group, and the potential leaving group in the bromophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar cyano, carboxamide, and halogenated phenyl groups could influence its solubility, boiling point, and melting point .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The presence of the bromine atom suggests that it could be hazardous if improperly handled .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing. If it’s a potential material or chemical intermediate, studies could focus on its synthesis and reactivity .

properties

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrF2N2O/c19-11-4-1-3-10(7-11)16(9-22)23-18(24)14-8-13(14)12-5-2-6-15(20)17(12)21/h1-7,13-14,16H,8H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNUJUOBNNISDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC(C#N)C2=CC(=CC=C2)Br)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-bromophenyl)(cyano)methyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide

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